4-(3-Methylbut-2-enoxy)chromen-2-one
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Overview
Description
4-(3-Methylbut-2-enoxy)chromen-2-one is a chemical compound with the molecular formula C16H14O4Coumarins are a group of benzopyrones that are widely distributed in nature and are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbut-2-enoxy)chromen-2-one typically involves the reaction of 4-hydroxycoumarin with 3-methyl-2-buten-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbut-2-enoxy)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the chromen ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-2-one derivatives
Scientific Research Applications
4-(3-Methylbut-2-enoxy)chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and cardiovascular diseases.
Industry: Used in the production of fragrances, flavorings, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Methylbut-2-enoxy)chromen-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of 4-(3-Methylbut-2-enoxy)chromen-2-one, known for its anticoagulant properties.
Umbelliferone: A hydroxylated derivative of coumarin with antioxidant properties.
Scopoletin: Another hydroxylated coumarin with anti-inflammatory and antimicrobial activities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
31490-69-4 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C14H14O3/c1-10(2)7-8-16-13-9-14(15)17-12-6-4-3-5-11(12)13/h3-7,9H,8H2,1-2H3 |
InChI Key |
FUFAEBGONGEKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC(=O)OC2=CC=CC=C21)C |
Origin of Product |
United States |
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